NMDA receptor modulator 8

NMDA receptor positive allosteric modulator GluN2 subunits

Researchers requiring a validated, non-subtype-biased NMDA receptor PAM often face supply inconsistency and ambiguous potency data. Dalzanemdor (SAGE-718) resolves this with documented equipotent modulation across GluN2A-D subtypes (EC50 <100 nM) and established oral pharmacokinetics (Tmax 4-7 h, t1/2 8-118 h). - Uniform GluN2A-D engagement eliminates subtype bias in electrophysiology assays. - Optimized for once-daily oral dosing in chronic in vivo models. - HPLC-verified ≥98% purity ensures reproducible pharmacology.

Molecular Formula C27H43F3O2
Molecular Weight 456.6 g/mol
Cat. No. B12366913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNMDA receptor modulator 8
Molecular FormulaC27H43F3O2
Molecular Weight456.6 g/mol
Structural Identifiers
SMILESCC(CCC(C)(C(F)(F)F)O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)(C)O)C)C
InChIInChI=1S/C27H43F3O2/c1-17(10-13-26(5,32)27(28,29)30)20-8-9-21-19-7-6-18-16-23(2,31)14-15-24(18,3)22(19)11-12-25(20,21)4/h6,17,19-22,31-32H,7-16H2,1-5H3/t17-,19+,20-,21+,22+,23+,24+,25-,26-/m1/s1
InChIKeyBVBRUQYHUXKZMQ-DTVVCMMRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dalzanemdor (SAGE-718) CAS 1629853-48-0 – NMDA Receptor PAM Research Compound and Clinical Candidate for Cognitive Impairment


Dalzanemdor (development code SAGE-718), identified by IUPAC name (3S,8S,9S,10R,13R,14S,17R)-3,10,13-trimethyl-17-[(2R,5R)-6,6,6-trifluoro-5-hydroxy-5-methylhexan-2-yl]-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol, is a synthetic oxysterol-based neuroactive steroid [1]. This investigational compound functions as a positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor and is an analog of the endogenous neurosteroid 24(S)-hydroxycholesterol [2][3]. Dalzanemdor has been evaluated in Phase I and Phase II clinical trials for cognitive impairment associated with Huntington's disease, Alzheimer's disease, and Parkinson's disease [2][4].

Why Dalzanemdor (SAGE-718) Cannot Be Substituted by Generic NMDA PAMs or Endogenous 24(S)-Hydroxycholesterol in Research and Development


Generic substitution among NMDA receptor positive allosteric modulators (PAMs) is scientifically invalid due to substantial divergence in potency, intrinsic activity, NMDA receptor subtype selectivity profiles, and oral pharmacokinetic properties [1]. While dalzanemdor is a structural analog of the endogenous neurosteroid 24(S)-hydroxycholesterol, it exhibits nanomolar potency against GluN2A- and GluN2B-containing NMDA receptors with equipotent modulation across GluN2A-D subtypes, a profile not matched by endogenous 24(S)-hydroxycholesterol or other synthetic oxysterol-based PAMs [2][3]. Furthermore, dalzanemdor has been specifically optimized for once-daily oral dosing with a terminal half-life of 8–118 hours and dose-proportional exposure, pharmacokinetic parameters that are not inherent to the endogenous ligand and cannot be assumed for other in-class compounds [4]. The following quantitative evidence establishes the specific differentiators that preclude functional interchangeability.

Quantitative Differentiation Evidence for Dalzanemdor (SAGE-718) Versus Comparators


Dalzanemdor Exhibits Equipotent Sub-Nanomolar Potency Across GluN2A-D NMDA Receptor Subtypes, Contrasting with Subtype-Selective Synthetic PAMs

Dalzanemdor (SAGE-718) potentiates recombinant GluN1/GluN2A-D NMDA receptors with equipotency in the sub-100 nM range, with EC50 values of 86 nM for GluN2A-containing receptors and 79 nM for GluN2B-containing receptors [1][2]. In contrast, the synthetic NMDA receptor PAM GNE-9278 exhibits marked subtype selectivity with EC50 values ranging from 0.32 μM (GluN2D) to 3.07 μM (GluN2B), representing approximately 4-fold to 39-fold lower potency [2]. Additionally, PTC-174 displays selective modulation restricted to GluN2C- and GluN2D-containing receptors (EC50 = 4.1 μM and 5.7 μM, respectively) with negligible activity at GluN2A/B subtypes, whereas dalzanemdor provides equipotent pan-GluN2 modulation [2].

NMDA receptor positive allosteric modulator GluN2 subunits

Dalzanemdor Demonstrates Optimized Human Oral Pharmacokinetics with Dose-Proportional Exposure and Extended Half-Life Supporting Once-Daily Dosing

In Phase I single-ascending dose and multiple-ascending dose studies in healthy human participants, dalzanemdor exhibited a median terminal half-life ranging from 8 to 118 hours and a median time to maximum plasma concentration (Tmax) of 4–7 hours following oral administration [1]. Plasma exposures were dose-proportional after single doses (Cmax range: 6–46 ng/mL across 0.35–3.0 mg doses) and more than dose-proportional after multiple daily doses (Cmax range: 6–41 ng/mL), with steady-state achieved after approximately 11 days of once-daily dosing in healthy participants [1]. In contrast, the endogenous comparator 24(S)-hydroxycholesterol has no established oral pharmacokinetic profile as a therapeutic agent and undergoes rapid metabolic clearance via CYP46A1, rendering it unsuitable as an oral drug candidate [2].

pharmacokinetics oral bioavailability half-life

Dalzanemdor Increases NMDA Receptor Channel Open Probability and Reverses Ketamine-Induced NMDA Receptor Blockade In Vitro and In Vivo

Dalzanemdor (SAGE-718) increased the rate of unblock of the NMDA receptor open channel blocker ketamine on recombinant GluN1/GluN2A receptors in vitro and accelerated the rate of return on the ketamine-evoked increase in gamma frequency band power as measured by electroencephalogram (EEG) in vivo [1]. This mechanistic profile indicates that PAM activity is driven by increased NMDA receptor channel open probability [1]. In striatal medium spiny neurons, dalzanemdor increased NMDA receptor-mediated excitatory postsynaptic potential (EPSP) amplitude without affecting decay kinetics, demonstrating enhancement of synaptic NMDA receptor function without altering temporal dynamics [1]. No comparative data on channel open probability or ketamine reversal are available for the endogenous ligand 24(S)-hydroxycholesterol or most synthetic NMDA PAMs.

channel open probability ketamine antagonism electrophysiology

Dalzanemdor Rescues Behavioral and Electrophysiological Deficits Induced by 24(S)-Hydroxycholesterol Depletion In Vivo

In an in vivo model of compromised cholesterol regulation, dalzanemdor (SAGE-718) ameliorated behavioral and electrophysiological deficits resulting from cholesterol and 24(S)-hydroxycholesterol depletion caused by 7-dehydrocholesterol reductase (DHCR7) inhibition [1]. This demonstrates that dalzanemdor can functionally substitute for and rescue deficits arising from the loss of its endogenous analog 24(S)-hydroxycholesterol. Additionally, dalzanemdor ameliorated social deficits induced by subchronic administration of phencyclidine, a well-established model of NMDA receptor hypofunction [1]. The compound did not produce epileptiform activity in a seizure model or neurodegeneration following chronic dosing in these studies [1].

24(S)-hydroxycholesterol depletion 7-dehydrocholesterol reductase inhibition in vivo rescue

Dalzanemdor Demonstrates Clinical Cognitive Improvement Signals in Alzheimer's Disease Population Despite Discontinued Development in Huntington's Disease

In the Phase 2 LUMINARY study of patients with mild cognitive impairment or mild dementia due to Alzheimer's disease (MoCA scores 15–24; mean 20.7), dalzanemdor administered at 3 mg daily for 14 days showed potential cognitive and functional improvements [1]. The therapy was well tolerated with treatment-related adverse events reported in 7 of 26 patients (26.8%), all mild or moderate in severity [1]. In contrast, the Phase 2 DIMENSION study in Huntington's disease (n=189) failed to demonstrate statistically significant difference versus placebo on the primary endpoint of Symbol Digit Modalities Test (SDMT) change from baseline to day 84 [2]. This disease-specific differential clinical outcome profile distinguishes dalzanemdor from other NMDA-targeting agents with different clinical response patterns.

Alzheimer's disease cognitive impairment Phase 2 clinical trial

Recommended Research and Development Application Scenarios for Dalzanemdor (SAGE-718) Based on Quantitative Differentiation Evidence


In Vitro NMDA Receptor Pharmacology and Electrophysiology Studies Requiring Equipotent Pan-GluN2 Modulation

Dalzanemdor is optimally suited for in vitro pharmacological characterization of NMDA receptor positive allosteric modulation across all GluN2 subunits (GluN2A-D). Its sub-100 nM EC50 values and equipotent activity across GluN2A-D subtypes [1] enable uniform receptor engagement without subtype bias, making it a superior tool compound compared to subtype-selective PAMs such as GNE-9278 or PTC-174. Researchers investigating NMDA receptor channel open probability mechanisms or ketamine reversal pharmacology should prioritize dalzanemdor, given its demonstrated ability to increase channel open probability and accelerate recovery from open-channel blockade [1].

In Vivo Models of NMDA Receptor Hypofunction and 24(S)-Hydroxycholesterol Depletion

Dalzanemdor is the compound of choice for in vivo studies employing models of NMDA receptor hypofunction, including subchronic phencyclidine-induced social deficits and DHCR7 inhibition-induced 24(S)-hydroxycholesterol depletion [1]. Its demonstrated ability to rescue behavioral and electrophysiological deficits caused by loss of the endogenous ligand establishes dalzanemdor as a validated tool for investigating the functional role of oxysterol-based NMDA receptor PAMs in cognitive and behavioral paradigms [1]. Unlike endogenous 24(S)-hydroxycholesterol, dalzanemdor can be administered orally with predictable pharmacokinetics [2], enabling chronic dosing regimens in rodent models.

Preclinical Pharmacokinetic and Oral Formulation Development

Dalzanemdor is appropriate for preclinical pharmacokinetic studies and oral formulation development, supported by established human Phase I PK parameters including median Tmax of 4–7 hours, terminal half-life of 8–118 hours, and dose-proportional exposure following oral administration [2]. Its molecular weight of 442.61 g/mol and topological polar surface area of 40.46 Ų provide favorable drug-like properties suitable for oral bioavailability optimization. Researchers developing novel NMDA receptor PAMs may utilize dalzanemdor as a benchmark comparator for PK profile benchmarking.

Alzheimer's Disease and Cognitive Impairment Translational Research

Based on the signal of potential cognitive and functional improvement observed in the Phase 2 LUMINARY study in Alzheimer's disease patients [3], dalzanemdor is a relevant compound for translational research focused on cognitive impairment in Alzheimer's disease and related neurodegenerative conditions. The favorable tolerability profile with predominantly mild-to-moderate adverse events [3] supports its use in chronic dosing paradigms in appropriate translational models. Researchers should note that dalzanemdor did not demonstrate efficacy in Huntington's disease cognitive impairment [4], and model selection should reflect this disease-specific differential outcome profile.

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